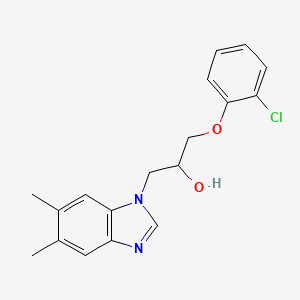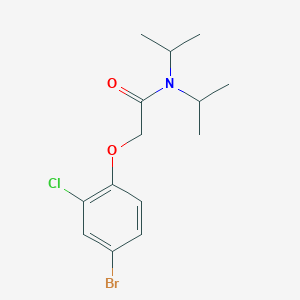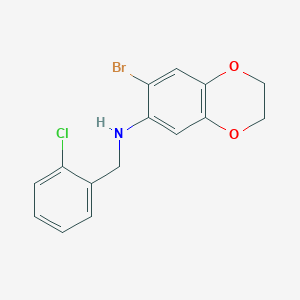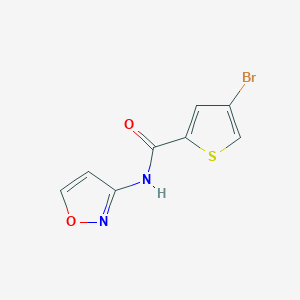
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective beta-blocker that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is primarily through its selective beta-blocking properties. It selectively blocks beta-1 adrenergic receptors in the heart, which leads to a decrease in heart rate and contractility. This results in a decrease in cardiac output and a reduction in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol are numerous. It has been shown to decrease heart rate, contractility, and blood pressure. It also has anti-arrhythmic properties and can reduce the risk of sudden cardiac death. Additionally, it has been shown to have a positive effect on lipid metabolism and can reduce the risk of atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its selective beta-blocking properties. This allows researchers to study the effects of beta-blockade in a controlled setting. However, one of the limitations of using this compound is its potential for off-target effects. It is important for researchers to carefully monitor their experiments to ensure that any observed effects are due to the compound being studied and not due to off-target effects.
将来の方向性
There are several future directions for research involving 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol. One potential area of research is in the study of the compound's effects on lipid metabolism. Another potential area of research is in the study of the compound's anti-arrhythmic properties. Additionally, there is potential for the development of new beta-blockers based on the structure of this compound.
Conclusion:
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a unique chemical compound that has been widely used in scientific research. Its selective beta-blocking properties make it a valuable tool in the study of cardiovascular disease. While there are limitations to its use, careful monitoring of experiments can help to ensure accurate results. With continued research, this compound has the potential to lead to the development of new beta-blockers and a better understanding of cardiovascular disease.
合成法
The synthesis of 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol is a complex process that involves several steps. The first step is the synthesis of 5,6-dimethyl-1H-benzimidazole, which is achieved by reacting o-phenylenediamine with isobutyraldehyde. The resulting product is then reacted with 2-chlorophenol to form 1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol.
科学的研究の応用
1-(2-chlorophenoxy)-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol has been used in a variety of scientific research applications. One of the most common applications is in the field of cardiovascular research, where it is used as a selective beta-blocker. It has also been used in the study of hypertension, ischemic heart disease, and arrhythmias.
特性
IUPAC Name |
1-(2-chlorophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-16-17(8-13(12)2)21(11-20-16)9-14(22)10-23-18-6-4-3-5-15(18)19/h3-8,11,14,22H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJYSOCRYCLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5928400 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)

![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)

![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![2-amino-4-(4-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5231126.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5231144.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5231164.png)

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)

